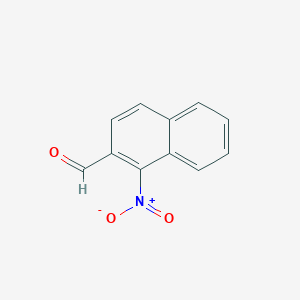

1-Nitro-2-naphthaldehyde

Beschreibung

Contextualization within Nitroaromatic and Naphthalene (B1677914) Chemistry

1-Nitro-2-naphthaldehyde belongs to the class of nitroaromatic compounds, which are organic molecules containing one or more nitro (-NO2) functional groups attached to an aromatic ring. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical reactivity of the aromatic system. nih.govrsc.org In the case of this compound, this electron-withdrawing nature activates the naphthalene ring, making it susceptible to certain types of reactions.

The compound is also a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings. wikipedia.org Naphthalene and its derivatives are important in various industrial applications, including the synthesis of dyes, polymers, and pharmaceuticals. ontosight.aithieme-connect.comnih.gov The presence of both the nitro group and an aldehyde (-CHO) group on the naphthalene core gives this compound a unique chemical profile, allowing it to participate in a diverse range of chemical transformations.

Significance of this compound as a Chemical Entity

The significance of this compound in academic research stems primarily from its role as a versatile building block in organic synthesis. The dual functionality of the molecule—the reactive aldehyde group and the electron-withdrawing nitro group—allows for a wide array of chemical modifications.

The aldehyde group can readily participate in condensation reactions, such as the formation of Schiff bases and hydrazones. These reactions are fundamental in the construction of more complex molecular architectures. The nitro group can be reduced to an amino group, which can then be further functionalized, providing a pathway to a variety of nitrogen-containing heterocyclic compounds. rsc.org

Furthermore, this compound exhibits interesting photochemical properties. lookchem.com Upon irradiation with ultraviolet (UV) light, it can undergo a rearrangement to form the corresponding nitroso acid. sigmaaldrich.com This photochromic behavior has led to its investigation for potential applications in optical data storage and other light-sensitive materials. lookchem.com

Overview of Key Research Areas Pertaining to this compound

Research involving this compound is concentrated in several key areas:

Synthesis of Heterocyclic Compounds: A significant body of research focuses on using this compound as a starting material for the synthesis of various heterocyclic systems. For instance, it has been used to prepare precursors for functionalized tri- and tetracyclic frameworks containing an azocine (B12641756) moiety through a one-pot multistep protocol. sigmaaldrich.comchemsrc.com

Schiff Base and Thiosemicarbazone Formation: The compound readily reacts with amines and thiosemicarbazides to form Schiff bases and thiosemicarbazones, respectively. These derivatives are of interest due to their potential biological activities, including antimicrobial and antiproliferative properties.

Photochemical Applications: The photochromic properties of this compound are an active area of investigation. lookchem.com Its ability to transform into a nitroso acid upon UV irradiation makes it a candidate for the development of photoresponsive materials. lookchem.comsigmaaldrich.com

Organic Synthesis Intermediate: Beyond specific applications, this compound serves as a crucial intermediate in the multi-step synthesis of complex organic molecules. Its unique reactivity allows for the introduction of the nitro-naphthalene moiety into larger, more intricate structures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H7NO3 |

| Molecular Weight | 201.18 g/mol |

| Melting Point | 109-110 °C |

| Boiling Point | 384.6 °C at 760 mmHg |

| Density | 1.368 g/cm³ |

| Appearance | Yellow to brown crystalline powder |

Source: lookchem.comguidechem.comsigmaaldrich.com

Table 2: Key Reactions of this compound| Reaction Type | Reactants | Products | Significance |

| Schiff Base Formation | Substituted 2-aminophenols | Unsymmetrical Schiff bases | Synthesis of compounds with potential antimicrobial properties. |

| Thiosemicarbazone Synthesis | Thiosemicarbazide (B42300) | Thiosemicarbazone ligands | Investigated for antiproliferative activity against tumor cell lines. |

| Photorearrangement | UV light | Nitroso acid | Application in photoresponsive materials and optical storage. lookchem.comsigmaaldrich.com |

| Reduction | Reducing agents | 1-Amino-2-naphthaldehyde | Precursor for further functionalization and synthesis of nitrogen-containing heterocycles. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-nitronaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIMHJNMEFIADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404435 | |

| Record name | 1-Nitro-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101327-84-8 | |

| Record name | 1-Nitro-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Nitro 2 Naphthaldehyde and Its Derivatives

Established Synthetic Routes to 1-Nitro-2-naphthaldehyde

The traditional synthesis of this compound relies on classical organic reactions, including the direct nitration of naphthalene (B1677914) precursors and oxidative pathways.

The direct nitration of naphthalene derivatives, such as 2-naphthaldehyde (B31174) or 2-naphthol (B1666908), is a primary route for introducing the nitro group. The reaction of 2-hydroxy-a-naphthaldehyde with nitric acid in a glacial acetic acid solvent produces a nitro-derivative. rsc.org The process involves dissolving the naphthalene derivative in the solvent, followed by the addition of a nitrating agent. rsc.org For instance, treating 2-hydroxy-a-naphthaldehyde with a mixture of nitric acid (d=1.52) and glacial acetic acid, followed by heating, yields the nitroaldehyde which crystallizes upon cooling. rsc.org

However, the nitration of the unsubstituted naphthalene ring typically results in a mixture of isomers, primarily 1-nitronaphthalene (B515781) and a smaller amount of 2-nitronaphthalene. wikipedia.orggoogle.com The separation of these isomers can be challenging. A plausible route to this compound could therefore involve the nitration of 2-naphthaldehyde, though controlling the regioselectivity to favor the desired 1-nitro isomer is a significant consideration. vulcanchem.com Hydrolysis of aceto-1-nitro-p-naphthalide with acid is a more effective method for producing 1-nitro-2-naphthol (B1581586) than using alcoholic potassium hydroxide, which tends to yield a substantial amount of the compound. rsc.org

An alternative pathway involves the oxidative cyclization of (E)-2-hydroxy-1-naphthaldehyde oxime. This reaction can lead to the formation of naphtho[1,2-d]isoxazole 2-oxide, a potential precursor or related structure. preprints.orgpreprints.org The choice of oxidizing agent is critical to the reaction's outcome.

The oxidation of (E)-2-hydroxy-1-naphthaldehyde oxime with a one-electron oxidant like lead(IV) acetate (B1210297) (LTA) generates intermediate o-naphthoquinone nitrosomethides. preprints.orgpreprints.org These intermediates can then undergo different cyclization reactions. preprints.orgpreprints.org Specifically, the reaction with LTA in THF has been shown to produce 4-hydroxynaphtho[1,8-de] Current time information in Bangalore, IN.oxazine along with a spiro dimer. preprints.org While naphtho[1,2-d]isoxazole 2-oxide was also detected in this process, it proved to be unstable and difficult to isolate. preprints.orgpreprints.org

Conversely, using a two-electron oxidant like phenyliodine(III) diacetate (PIDA) in a non-nucleophilic solvent such as t-BuOH leads to exclusive oxidative peri-cyclization, yielding naphtho[1,8-de] Current time information in Bangalore, IN.oxazine in an 80% yield. preprints.orgpreprints.org The stability and formation of the desired isoxazole (B147169) can be influenced by substituents on the naphthalene ring. For example, oxidation of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime with PIDA successfully yields the stable 9-methoxynaphtho[1,2-d]isoxazole 2-oxide. preprints.orgresearchgate.net

Table 1: Oxidizing Agents in the Cyclization of (E)-2-hydroxy-1-naphthaldehyde Oxime

| Oxidizing Agent | Major Product(s) | Observations | Reference |

|---|---|---|---|

| Lead(IV) acetate (LTA) | 4-hydroxynaphtho[1,8-de] Current time information in Bangalore, IN.oxazine, Spiro dimer | Naphtho[1,2-d]isoxazole 2-oxide detected but unstable. preprints.orgpreprints.org | preprints.org, preprints.org |

| Phenyliodine(III) diacetate (PIDA) | Naphtho[1,8-de] Current time information in Bangalore, IN.oxazine (80% yield) | Reaction is highly selective in non-nucleophilic solvents. preprints.orgpreprints.org | preprints.org, preprints.org |

| Silver(I) oxide (AgO) / N-methyl morpholine (B109124) N-oxide (NMMO) | Spiro adduct-dimer | The 8-methoxy substituted oxime gives 9-methoxynaphtho[1,2-d]isoxazole instead due to steric hindrance. eie.gr | eie.gr |

On an industrial scale, the production of nitroaromatics often involves the nitration of the parent hydrocarbon followed by functional group manipulation. The synthesis of this compound would likely follow a similar path, starting with the nitration of naphthalene. This initial step typically uses a nitrating mixture of nitric and sulfuric acids. google.com The resulting product is predominantly 1-nitronaphthalene. google.com Subsequent selective oxidation and purification processes would be required to introduce the aldehyde group at the 2-position. The careful control of reaction conditions, such as temperature and reagent ratios, is crucial for maximizing yield and ensuring safety. google.com

Oxidative Cyclization Pathways (e.g., from 2-hydroxy-1-naphthaldehyde (B42665) oxime)

Advanced Synthetic Strategies and Catalytic Approaches

Modern synthetic chemistry offers more sophisticated methods that aim to improve selectivity, efficiency, and environmental friendliness.

While this compound itself is achiral, the stereoselective synthesis of its precursors is a key area of research, particularly for creating complex chiral molecules. Asymmetric aldol (B89426) reactions using 2-naphthaldehyde (a direct precursor to the target compound) with ketones can be catalyzed by chiral catalysts like L-proline to form β-hydroxy ketones with high enantiomeric excess. Furthermore, Lewis acid-promoted Prins-type cyclizations have been explored using 2-naphthaldehyde as a substrate. nih.gov For example, the reaction of an alkenol with 2-naphthaldehyde catalyzed by TMSOTf can produce oxocene derivatives, although yields may be modest (e.g., 16%). nih.gov Such strategies demonstrate the potential for controlling stereochemistry in molecules derived from naphthaldehyde precursors. nih.gov

Recent advancements have focused on developing new nitrating agents and catalytic systems to overcome the limitations of traditional methods, such as harsh acidic conditions and poor selectivity. numberanalytics.com

Alternative Nitrating Agents:

Nitronium salts: Reagents like nitronium tetrafluoroborate (B81430) (NO₂BF₄) are effective for the nitration of aromatic compounds. numberanalytics.com

Dinitrogen pentoxide (N₂O₅): This is a potent nitrating agent used in various nitro compound syntheses. numberanalytics.com

Tert-butyl nitrite (B80452): In the presence of an organic solvent, tert-butyl nitrite can be used as a nitrating reagent for 2-naphthol derivatives at room temperature to produce 1-nitro-2-naphthol derivatives. google.com

Catalytic Approaches:

Zeolites: Microporous catalysts like Zeolite HZSM-5 can improve the regioselectivity of nitration. In other aromatic systems, zeolite β has been used with nitric acid and acetic anhydride (B1165640) to achieve excellent yields and high regioselectivity under mild conditions. acs.org

Three-Component Ring Transformation (TCRT): This method allows for the synthesis of functionalized nitroaromatic compounds, such as 4-nitroanilines and 5-nitropyridines, from simple ketones and a nitrogen source under mild conditions. mdpi.com

These advanced strategies represent a shift towards more controlled and sustainable synthesis of nitroaromatic compounds. numberanalytics.comresearchgate.net

Table 2: Comparison of Traditional and Novel Nitrating Methods

| Method | Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Traditional Nitration | Nitric acid / Sulfuric acid | Low cost, well-established | Corrosive, toxic, potential for over-nitration, isomer mixtures. numberanalytics.com | numberanalytics.com |

| Alternative Reagents | Nitronium salts, N₂O₅, tert-butyl nitrite | Improved safety, selectivity, and efficiency. numberanalytics.comgoogle.com | Higher cost, specific handling requirements. numberanalytics.com | numberanalytics.com, google.com |

| Catalytic Nitration | Zeolites, Sulfated metal oxides | High surface area, tunable acidity, recyclability, high regioselectivity. numberanalytics.comacs.org | Catalyst deactivation can occur. | numberanalytics.com, acs.org |

Green Chemistry Approaches in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for this compound and its derivatives. These methodologies aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key green chemistry approaches applied to the synthesis of this important chemical intermediate include the use of alternative energy sources like microwave and ultrasound, employment of environmentally benign catalysts and solvents such as ionic liquids, and the development of solvent-free reaction conditions.

One of the prominent green techniques is microwave-assisted synthesis , which has been shown to dramatically reduce reaction times and, in many cases, improve product yields. For instance, in the synthesis of derivatives from 2-hydroxy-1-naphthaldehyde, microwave irradiation can shorten the reaction time from hours to just a few minutes. arkat-usa.orgnih.gov Modern synthetic strategies for this compound have noted that microwave-assisted synthesis can decrease reaction times from 12 hours to 2 hours. This rapid and efficient heating reduces the likelihood of side reactions and decomposition of thermally sensitive products.

Ultrasound-assisted synthesis is another energy-efficient method that has found application in the synthesis of related aromatic compounds. The use of ultrasonic waves can enhance reaction rates through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to faster and more efficient chemical transformations. nih.gov While specific studies on the direct ultrasonic synthesis of this compound are emerging, the successful application of this technique for the synthesis of other nitroaromatic compounds and naphthaldehyde derivatives suggests its high potential in this area. dntb.gov.uaacs.orgmdpi.comtsijournals.com

The use of ionic liquids as green solvents and catalysts represents a significant advancement in the eco-friendly synthesis of naphthaldehyde derivatives. Ionic liquids are salts with low melting points that are often non-volatile and thermally stable, making them safer alternatives to conventional volatile organic solvents. academie-sciences.fr They can also be designed to be task-specific, acting as both the solvent and the catalyst, and are often recyclable. Research has demonstrated the use of protic pyridinium (B92312) ionic liquids as efficient and reusable catalysts for the one-pot synthesis of amidoalkyl naphthol derivatives from naphthaldehyde precursors under solvent-free conditions. academie-sciences.fr Similarly, acidic ionic liquids have been employed in the synthesis of various heterocyclic compounds derived from naphthaldehyde. google.comgoogle.com

Solvent-free synthesis is a cornerstone of green chemistry, aiming to eliminate the use of volatile and often toxic organic solvents. One-pot, solvent-free multicomponent reactions are particularly efficient, combining high atom economy with reduced waste generation. For instance, the synthesis of benzimidazole (B57391) derivatives from 2-naphthaldehyde has been achieved under solvent-free conditions at elevated temperatures. The reaction of 2-naphthaldehyde with other reagents under these conditions has been shown to produce moderate to high yields of the desired products.

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. Enzymes operate under mild conditions of temperature and pH, reducing energy consumption and the formation of byproducts. While direct enzymatic synthesis of this compound is an area of ongoing research, related biocatalytic transformations have been well-documented. For example, the Henry (nitroaldol) reaction, which can be a key step in forming the carbon skeleton of nitro-aldehyde compounds, has been successfully carried out using enzymes like hydroxynitrile lyases. researchgate.net Furthermore, research into the enzymatic nitration of aromatic compounds using peroxidases or engineered cytochrome P450 enzymes is paving the way for future biocatalytic routes to nitroaromatics. digitellinc.comacs.orgacs.org These biocatalytic strategies hold promise for the future development of sustainable manufacturing processes for this compound.

The following table summarizes some of the green chemistry approaches that have been applied to the synthesis of naphthaldehyde derivatives and related compounds, highlighting the potential for their application in the synthesis of this compound.

| Green Chemistry Approach | Starting Material Analogue | Reagents/Catalyst | Conditions | Product/Derivative | Key Findings | Reference(s) |

| Microwave-Assisted Synthesis | 2-Hydroxy-1-naphthaldehyde | Ethyl chloroacetate, K2CO3 | DMF, Microwave (500W), 3-4 min | Ethyl naphtho[2,1-b]furan-2-carboxylate | Rapid reaction time, good yield (80-90%) | arkat-usa.org |

| Microwave-Assisted Synthesis | Substituted naphthaldehydes | Malononitrile, TEA | 150 °C, 5 min, under pressure | Chromene derivatives | High anti-proliferative activities of products | mdpi.com |

| Ultrasound-Assisted Synthesis | Aromatic aldehydes | Malononitrile | Water, 80 min | Arylmethylenemalononitriles | High yields without any added catalyst | tsijournals.com |

| Ionic Liquid Catalysis | 2-Naphthaldehyde | Nitromethane, [SFHEA][HSO4] | 110 °C, 8 hours, solvent-free | 2-Naphthyl-trans-β-nitrostyrene | Good yield (73%), reusable catalyst | google.com |

| Ionic Liquid Catalysis | Benzaldehyde, 2-naphthol, acetamide | [2-MPyH]OTf | 125 °C, 45 min, solvent-free | N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)acetamide | High yield (91%), reusable catalyst | academie-sciences.fr |

| Solvent-Free Synthesis | 2-Naphthaldehyde | Hydrazine (B178648) derivatives, diketones | Solvent-free conditions | Pyrazolo-phthalazinediones | Efficient one-pot, multicomponent reaction | |

| Biocatalysis (Henry Reaction) | Aromatic aldehydes | Nitromethane, Hydroxynitrile lyase (HNL) | Aqueous-organic biphasic systems | Enantioenriched β-nitro alcohols | High enantioselectivity under mild conditions | researchgate.net |

| Biocatalysis (Aromatic Nitration) | Electron-rich aromatics | H2O2, NaNO2, Horseradish Peroxidase (HRP) | Mild conditions | Nitrated aromatic compounds | Potential for selective nitration of renewable substrates | digitellinc.com |

Spectroscopic and Structural Characterization of 1 Nitro 2 Naphthaldehyde

Advanced Spectroscopic Techniques for Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For 1-Nitro-2-naphthaldehyde and its derivatives, both ¹H-NMR and ¹³C-NMR provide critical data.

In a study of a thiosemicarbazone derivative of this compound, the ¹H-NMR spectrum (in DMSO-d₆) showed characteristic signals for the aromatic protons of the naphthalene (B1677914) ring. nih.gov The protons H³´ and H⁴´ appeared as doublets at 8.40 ppm and 8.09 ppm, respectively, with a coupling constant of J = 8.5 Hz. nih.gov The protons H⁵´ and H⁸´ were observed as a doublet at 8.22 ppm (J = 6.0 Hz), while the H⁶´ and H⁷´ protons appeared as a triplet at 7.86 ppm (J = 6.0 Hz). nih.gov The spectrum also displayed signals for the phenyl group and the NH protons of the thiosemicarbazone moiety. nih.gov

Interactive Data Table: Representative ¹H-NMR and ¹³C-NMR Data for Naphthaldehyde Derivatives

| Compound | Solvent | Nucleus | Chemical Shift (ppm) | Multiplicity/Assignment | Reference |

| 4-phenyl-1-(1′-nitro-2′-naphthaldehyde) Thiosemicarbazone | DMSO-d₆ | ¹H | 8.40 | d, H³´, J = 8.5 Hz | nih.gov |

| ¹H | 8.09 | d, H⁴´, J = 8.5 Hz | nih.gov | ||

| ¹H | 8.22 | d, H⁵´, H⁸´, J = 6.0 Hz | nih.gov | ||

| ¹H | 7.86 | t, H⁶´, H⁷´, J = 6.0 Hz | nih.gov | ||

| 1-Naphthaldehyde (B104281) | DMSO-d₆ | ¹³C | 194.1 | C=O | rsc.org |

| ¹³C | 124.1-136.6 | Aromatic C | rsc.org | ||

| 2-Naphthaldehyde (B31174) | CDCl₃ | ¹³C | 192.01 | C=O | chemicalbook.com |

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. In the thiosemicarbazone derivative of this compound, the IR spectrum (KBr) displays characteristic absorption bands. nih.gov These include peaks at 3250 cm⁻¹ and 3174 cm⁻¹, corresponding to the N-H stretching vibrations of the phenyl and thiosemicarbazide (B42300) groups, respectively. nih.gov The C=N stretching vibration is observed at 1713 and 1626 cm⁻¹, and the C=S bond shows absorption bands at 820 and 1047 cm⁻¹. nih.gov For the parent compound, this compound, one would expect to see strong absorption bands for the nitro group (typically around 1550-1475 cm⁻¹ for asymmetric and 1360-1290 cm⁻¹ for symmetric stretching) and the aldehyde C=O group (around 1700 cm⁻¹).

Interactive Data Table: Key IR Absorption Bands for this compound Derivatives

| Compound | Matrix | Wavenumber (cm⁻¹) | Assignment | Reference |

| 4-phenyl-1-(1′-nitro-2′-naphthaldehyde) Thiosemicarbazone | KBr | 3250 | ν(NHPh) | nih.gov |

| KBr | 3174 | ν(NHCS) | nih.gov | |

| KBr | 1713, 1626 | ν(C=N) | nih.gov | |

| KBr | 820, 1047 | ν(C=S) | nih.gov |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The photochemical properties of this compound, specifically its transformation into the corresponding nitroso acid upon exposure to UV light, make its UV-Vis characterization particularly relevant. lookchem.com Studies on related compounds, such as 2-hydroxy-6-nitro-1-naphthaldehyde, show absorption bands in acetonitrile (B52724) at 295 nm and 340 nm. researchgate.net Upon addition of a base, a new strong absorption band appears at 450 nm, indicating the formation of the nitronaphtholate anion. researchgate.net This suggests that the electronic properties of the nitro-naphthalene system are sensitive to its chemical environment.

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 201.18 g/mol . scbt.com In a study on a thiosemicarbazone derivative of this compound, FAB(+)-MS showed a molecular ion peak at m/z 350.40, confirming its molecular weight. nih.gov

Furthermore, this compound has been utilized as a derivatizing agent for the sensitive detection of alkylhydrazines in surface water using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). oup.comoup.com This application highlights the reactivity of the aldehyde group and the utility of the resulting derivatives in highly sensitive analytical methods. oup.comoup.com The derivatization allows for the detection of pollutants at very low concentrations, with limits of quantification in the range of 0.01–0.03 μg/L. oup.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Structural Analysis through Diffraction Methods

For instance, the molecular structures of thiosemicarbazone derivatives of various aldehydes, including naphthaldehyde, have been determined by single crystal X-ray crystallography. nih.govbohrium.com Similarly, the crystal structures of Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) have been elucidated, revealing details about their molecular geometry and intermolecular interactions. researchgate.net One such study on a Schiff base derivative reported an orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net These studies on closely related compounds demonstrate the power of X-ray crystallography in providing unambiguous structural proof and insights into the solid-state packing of molecules containing the naphthaldehyde framework.

Computational Chemistry in Structural and Spectroscopic Assignment

Computational approaches, particularly those rooted in quantum mechanics, have become indispensable tools for chemists. They allow for the prediction of molecular properties with a high degree of accuracy, aiding in the interpretation of complex experimental data and providing a deeper understanding of molecular behavior at the atomic level.

Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It has proven to be a robust and efficient approach for optimizing molecular geometries and calculating electronic properties. For aromatic compounds like this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule in its ground state.

The electronic properties of this compound can also be thoroughly investigated using DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. acs.org A smaller energy gap generally suggests that the molecule is more polarizable and has a higher chemical reactivity. In molecules with both electron-withdrawing (nitro) and electron-donating/conjugating (naphthalene aldehyde) groups, the distribution of these frontier orbitals can reveal potential sites for nucleophilic and electrophilic attack and explain intramolecular charge transfer characteristics. acs.orgchalcogen.ro

Table 1: Representative Calculated Molecular Geometry Parameters for a Naphthaldehyde Derivative using DFT The following table presents illustrative data based on calculations for related naphthaldehyde compounds, as specific experimental or calculated values for this compound are not readily available in the cited literature. The methodology typically involves DFT with the B3LYP functional and a 6-311++G(d,p) basis set. researchgate.netscirp.org

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.37 | C1-C2-C3 | 120.5 |

| C2-C3 | 1.42 | C2-C1-C9 | 119.8 |

| C=O | 1.23 | C2-C(aldehyde)-O | 123.0 |

| C-N | 1.47 | C1-C(nitro)-N | 118.5 |

| N-O (sym) | 1.22 | O-N-O | 124.0 |

Table 2: Representative Calculated Electronic Properties for a Nitroaromatic Compound using DFT This table provides an example of electronic properties that can be calculated. The values are representative and based on general knowledge of similar nitroaromatic systems. acs.orgsamipubco.com

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.8 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Dipole Moment | 4.5 D |

Computational methods are also highly effective in predicting the vibrational and electronic spectra of molecules. For vibrational spectra (Infrared and Raman), frequency calculations are typically performed on the DFT-optimized geometry. researchgate.net These calculations provide the harmonic vibrational frequencies and their corresponding intensities. The predicted frequencies often show a systematic deviation from experimental values due to the harmonic approximation and basis set limitations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. doi.org The analysis of the calculated vibrational modes allows for a detailed and unambiguous assignment of the peaks observed in the experimental FT-IR and FT-Raman spectra. tandfonline.com For this compound, characteristic vibrational modes would include the C-H stretching of the aromatic ring, the C=O stretching of the aldehyde, and the symmetric and asymmetric stretching of the NO2 group.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govsemanticscholar.org By calculating the vertical excitation energies and oscillator strengths from the ground state to various excited states, a theoretical UV-Vis spectrum can be generated. nih.gov This theoretical spectrum can then be compared with the experimental spectrum to assign the observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions. For this compound, the extended π-system of the naphthalene ring, coupled with the nitro and aldehyde groups, is expected to give rise to distinct absorption bands in the UV-visible region. TD-DFT calculations can help to elucidate the nature of these transitions and the orbitals involved. samipubco.com

Table 3: Representative Calculated Vibrational Frequencies for a Nitro-substituted Naphthaldehyde This table shows examples of calculated and scaled vibrational frequencies and their assignments, based on typical values for related compounds. The B3LYP/6-311++G(d,p) level of theory is commonly used for such calculations. researchgate.nettandfonline.com

| Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3100 | 3000 |

| Aldehyde C-H stretch | 2850 | 2750 |

| C=O stretch | 1720 | 1680 |

| NO₂ asymmetric stretch | 1550 | 1520 |

| NO₂ symmetric stretch | 1360 | 1340 |

| Aromatic C=C stretch | 1600-1450 | 1580-1430 |

Chemical Reactivity and Transformation Mechanisms of 1 Nitro 2 Naphthaldehyde

Fundamental Reaction Pathways

The reactivity of 1-nitro-2-naphthaldehyde is characterized by several key pathways, including oxidation, reduction, and nucleophilic substitution, which allow for the targeted modification of its functional groups.

The aldehyde group of this compound can be oxidized to a carboxylic acid. While specific studies on the oxidation of this compound are not extensively detailed in the provided results, the oxidation of aldehydes is a fundamental organic reaction. Generally, strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can be used to convert an aldehyde to a carboxylic acid. In a related context, the oxidation of 1-nitronaphthalene (B515781) has been shown to yield o-nitrophthalic acid, indicating the stability of the nitro-substituted ring under certain oxidative conditions. askfilo.com

The nitro group of this compound is readily reducible to an amino group, yielding 1-amino-2-naphthaldehyde. This transformation is significant as it provides a pathway to various amino-naphthalene derivatives. Common methods for the reduction of nitro compounds to amines include catalytic hydrogenation (e.g., using H₂/Pd-C, which can achieve high yields) and the use of reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. google.comorganic-chemistry.org The reduction is a chemoselective process, where the nitro group can be targeted while preserving the aldehyde functionality. organic-chemistry.org The general mechanism for the reduction of a nitro group to an amine can proceed through a direct route, involving the formation of nitroso and hydroxylamine (B1172632) intermediates, or a condensation route that forms azoxy and azo compounds before yielding the final amine. unimi.it

The aldehyde group can also be selectively reduced to an alcohol. For instance, sodium borohydride (NaBH₄) can be used for the selective reduction of the aldehyde to an alcohol with high selectivity.

| Reaction Type | Reagent/Catalyst | Product |

| Nitro Group Reduction | H₂/Pd-C | 1-Amino-2-naphthaldehyde |

| Aldehyde Reduction | NaBH₄ | 1-Nitro-2-(hydroxymethyl)naphthalene |

This table summarizes common reduction reactions for this compound.

The aldehyde group in this compound is susceptible to nucleophilic attack due to the partial positive charge on the carbonyl carbon, which is further activated by the electron-withdrawing nitro group. libretexts.org These reactions typically involve the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgyoutube.com

A key example is the formation of Schiff bases through reaction with primary amines, such as substituted 2-aminophenols, to form unsymmetrical Schiff bases. This reaction is fundamental in the synthesis of various heterocyclic compounds and ligands for coordination chemistry. Another important reaction is the formation of thiosemicarbazones, which are synthesized in a multi-step process and have shown potential biological activity.

The general mechanism for nucleophilic addition to an aldehyde involves the attack of the nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield an alcohol or, in the case of Schiff base formation, elimination of water. libretexts.org

| Nucleophile | Reaction Type | Product Type |

| Primary Amine (e.g., 2-aminophenol) | Schiff Base Formation | Unsymmetrical Schiff Base |

| Thiosemicarbazide (B42300) | Condensation | Thiosemicarbazone |

| Grignard Reagents/Organolithium Compounds | Nucleophilic Addition | Substituted Naphthaldehyde Derivatives |

This table illustrates the types of products formed from nucleophilic substitution reactions at the aldehyde group of this compound.

Reduction Reactions, including Nitro Group Reduction to Amino Derivatives

Photochemical Reactivity and Mechanisms

This compound exhibits interesting photochemical properties, undergoing transformations upon exposure to UV light. These reactions are of interest for applications in materials science and photochemistry. lookchem.com

Upon irradiation with UV light, this compound undergoes a photorearrangement to form the corresponding nitroso acid. lookchem.com This transformation is a characteristic reaction of o-nitrobenzyl compounds. acs.orgacs.org The mechanism is believed to involve an intramolecular hydrogen abstraction from the aldehyde group by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to the final nitroso acid product. acs.orgacs.org This photochemical property has been explored for potential applications in optical data storage. acs.org

Excited State Intramolecular Proton Transfer (ESIPT) is a phenomenon observed in certain molecules where a proton is transferred within the molecule in the excited state. researchgate.netmdpi.com While direct evidence for ESIPT in this compound is not explicitly provided in the search results, studies on related naphthaldehyde derivatives, such as 1-hydroxy-2-naphthaldehyde (B49639) (1H2NA), demonstrate this phenomenon. acs.orgrsc.org In these systems, upon photoexcitation, an intramolecular hydrogen bond facilitates the transfer of a proton, leading to the formation of a keto-tautomer. acs.orgrsc.org This process is often associated with a large Stokes-shifted fluorescence. acs.org

For instance, in 1-hydroxy-2-naphthaldehyde, ESIPT occurs across an energy barrier, and the rate of this process can be influenced by factors like excess energy. rsc.org Theoretical and experimental studies on other naphthaldehyde derivatives, like 1,8-dihydroxy-2-naphthaldehyde, have shown stepwise double proton transfer processes occurring on an ultrafast timescale. nih.gov The presence of electron-withdrawing or -donating groups can significantly affect the photophysical properties and the efficiency of ESIPT. researchgate.net The study of ESIPT in naphthaldehyde derivatives provides insights into designing molecules with specific photoluminescent properties for applications such as biomarker detection. researchgate.netmdpi.com

UV-Induced Photorearrangement to Nitroso Acids

Condensation Reactions and Derivative Formation

The aldehyde group of this compound serves as a prime site for condensation reactions, which are fundamental in constructing larger, more complex molecular architectures. These reactions involve the joining of two molecules with the elimination of a small molecule, typically water.

Synthesis of Unsymmetrical Schiff Bases

The reaction between this compound and primary amines leads to the formation of imines, commonly known as Schiff bases. dergipark.org.trpressbooks.pub When the amine reactant is different from the aldehyde, unsymmetrical Schiff bases are produced. These compounds are of significant interest in coordination chemistry and materials science.

A notable synthetic route involves a two-stage method. dergipark.org.trdergipark.org.tr Initially, this compound is condensed with a substituted 2-aminophenol (B121084) (such as 2-aminophenol, 2-amino-4-methylphenol, or 2-amino-4-chlorophenol) to form an intermediate Schiff base. dergipark.org.trresearchgate.net In the subsequent step, the nitro group of this intermediate is selectively reduced to an amino group. This is followed by the addition of a different aldehyde, like 2-hydroxybenzaldehyde, to yield the final unsymmetrical Schiff base ligand. dergipark.org.trresearchgate.net This stepwise approach allows for the precise construction of ligands with distinct functionalities at either end of the molecule. jmchemsci.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | 2-Aminophenol | Unsymmetrical Schiff Base Intermediate | dergipark.org.tr |

| This compound | 2-Amino-4-methylphenol | Unsymmetrical Schiff Base Intermediate | dergipark.org.trresearchgate.net |

| This compound | 2-Amino-4-chlorophenol | Unsymmetrical Schiff Base Intermediate | dergipark.org.trresearchgate.net |

Formation of Thiosemicarbazone Ligands

This compound readily reacts with thiosemicarbazide to form this compound thiosemicarbazone. nih.govnih.gov This condensation reaction typically occurs by refluxing equimolar amounts of the aldehyde and thiosemicarbazide in a suitable solvent like methanol (B129727), often with a few drops of an acid catalyst. nih.gov The resulting thiosemicarbazone is a versatile ligand capable of coordinating with metal ions through its sulfur and nitrogen atoms. researchgate.netajrconline.org

The general structure of thiosemicarbazones (R–CH=N–NH–CS–NHR¹) allows for extensive functionalization by altering the R and R¹ groups, leading to a wide array of bidentate (N,S) or tridentate (N,N,S) ligands. nih.gov For instance, the synthesis of 4-phenyl-1-(1'-nitro-2'-naphthaldehyde)-thiosemicarbazone (HTSC⁵) involves the reaction of this compound with 4-phenyl thiosemicarbazide. nih.govnih.gov These thiosemicarbazone ligands are significant in the development of coordination compounds with potential applications in medicinal chemistry. nih.govnih.gov

Condensation with Hydrazines for Derivatization

The condensation of this compound with hydrazine (B178648) or its derivatives (such as phenylhydrazine) yields hydrazones. grafiati.com These reactions are a common method for derivatizing aldehydes. ijcrt.org The reaction proceeds by nucleophilic addition of the hydrazine to the aldehyde's carbonyl group, followed by dehydration to form the C=N bond of the hydrazone. jocpr.com

For example, reacting 1-naphthaldehyde (B104281) (a related compound) with phenylhydrazine (B124118) hydrochloride in ethanol (B145695) produces the corresponding hydrazone derivative. ijcrt.org Similarly, this compound can be expected to react with various hydrazines to produce a library of hydrazone derivatives for further study in coordination chemistry and materials science.

Mechanisms of Action in Organic Transformations

The unique electronic and steric properties of this compound make it a valuable component in the strategic construction of more elaborate chemical structures.

Role as a Precursor in Complex Organic Molecule Synthesis

This compound is a key building block in the synthesis of complex organic molecules and heterocyclic compounds. lookchem.com Its dual functionality allows it to participate in multi-step reaction sequences. For example, it is a starting material for the synthesis of unsymmetrical Schiff bases which can then be used to create larger, more complex ligand systems. dergipark.org.trdergipark.org.tr It also serves as a precursor in the synthesis of thiosemicarbazone ligands which have shown antiproliferative activity.

The presence of the nitro group offers a handle for further chemical modification, such as reduction to an amino group, which can then participate in subsequent reactions. dergipark.org.tr This versatility makes this compound a valuable intermediate in the synthesis of a wide range of organic compounds.

Participation in Chelate Complex Formation with Metal Ions

The derivatives of this compound, particularly Schiff bases and thiosemicarbazones, are excellent chelating agents that can form stable complexes with a variety of metal ions. researchgate.net Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom.

Thiosemicarbazones derived from this compound, such as 4-phenyl-1-(1'-nitro-2'-naphthaldehyde)-thiosemicarbazone, can coordinate with metal ions like palladium(II). nih.govnih.gov In these complexes, the deprotonated ligand typically binds to the metal center through the azomethine nitrogen and the thione sulfur atoms, forming a stable chelate ring. nih.gov The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. bohrium.com Similarly, Schiff base derivatives can coordinate with metal ions, with the imine nitrogen and often a hydroxyl group participating in the chelation. scirp.org The formation of these stable metal chelates is a key aspect of the application of this compound derivatives in areas such as catalysis and medicinal chemistry.

Mechanistic Studies of Reactions involving Nitro-containing Aromatic Compounds

The reactivity of this compound is dictated by the interplay between the electron-withdrawing nitro group and the electrophilic aldehyde group on the naphthalene (B1677914) ring system. Mechanistic studies on this and related nitro-containing aromatic compounds have revealed several key transformation pathways, including nitro group reductions, nucleophilic aromatic substitutions, and condensation reactions.

Nitro Group Reduction Mechanisms

The reduction of the nitro group is a fundamental transformation for nitroaromatic compounds. nowgonggirlscollege.co.in For nitroarenes, the process is a six-electron reduction that sequentially forms nitroso, N-hydroxylamino, and finally amino functional groups. nih.gov Two primary mechanistic pathways are generally considered for the hydrogenation of nitroarenes: the direct route and the condensation route. csic.es

Direct Hydrogenation Pathway: This route involves the stepwise hydrogenation of the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the amine. csic.es

Condensation Pathway: In this route, the intermediate nitroso and hydroxylamine species can react with each other to form an azoxy compound, which is then further hydrogenated to azo and hydrazo intermediates before yielding the final amine product. csic.es

The operative mechanism can be highly dependent on the catalyst used. For instance, density functional theory (DFT) studies on nitrobenzene (B124822) hydrogenation have shown that the mechanism on non-noble metals like nickel (Ni) or cobalt (Co) differs from that on noble metals like platinum (Pt). csic.es The oxophilic (oxygen-loving) nature of non-noble metals facilitates the direct dissociation of the N-O bonds. csic.es The proposed pathway on these metals involves Ph-NO₂ → Ph-NO → Ph-N, followed by hydrogenation steps (Ph-N → Ph-NH → Ph-NH₂). csic.es

Enzymatic nitroreduction is also a significant transformation pathway. nih.gov It is often catalyzed by NADPH-dependent flavoenzymes, which donate electrons to the nitro group. nih.gov These reactions can proceed through a one-electron radical mechanism or a two-electron hydride transfer equivalent. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nitroaromatic compounds are classic substrates for nucleophilic aromatic substitution (SNAr) reactions. nowgonggirlscollege.co.in The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards attack by nucleophiles. nih.gov However, the scope of these reactions is typically limited to nitroarenes that are further "activated" by strong electron-withdrawing groups at the ortho or para positions. chemrxiv.org

For "unactivated" nitroarenes, alternative mechanisms have been proposed. Experimental and computational studies suggest that substitution can occur via an electron-catalysed radical-nucleophilic substitution (SRN1) chain mechanism. chemrxiv.org This pathway is distinct from the polar SNAr mechanism and is supported by the inhibition of the reaction in the presence of radical scavengers. chemrxiv.org The SRN1 mechanism is proposed to be initiated by the transfer of an electron to the electron-deficient nitroarene, forming a radical-anion species. chemrxiv.org

Condensation and Related Reaction Mechanisms

The aldehyde group of this compound is a key site for condensation reactions, most notably the formation of imines (Schiff bases) and participation in aldol-type reactions.

Imine (Schiff Base) Formation: The reaction of an aldehyde with a primary amine to form an imine is a well-established transformation. masterorganicchemistry.com The mechanism, often catalyzed by acid, proceeds through a sequence of steps: protonation of the carbonyl oxygen, nucleophilic addition of the amine to the carbonyl carbon, deprotonation of the nitrogen, protonation of the hydroxyl group to form a good leaving group (water), and finally elimination of water followed by deprotonation to yield the imine. masterorganicchemistry.com this compound serves as a precursor in the synthesis of unsymmetrical Schiff bases.

Henry (Nitroaldol) Reaction: Primary and secondary nitro compounds can undergo condensation reactions with aldehydes in the presence of a base, known as the Henry reaction. nowgonggirlscollege.co.in This reaction relies on the acidity of the α-hydrogen atoms of the nitroalkane. nowgonggirlscollege.co.in Mechanistic studies of copper-catalyzed asymmetric Henry reactions between aldehydes and nitroalkanes suggest the formation of a transition state where a copper-complexed nitronate attacks the aldehyde carbonyl. rsc.org

Photochemical Rearrangement: A distinct reaction mechanism for this compound involves a photochemical transformation. Upon irradiation with ultraviolet (UV) light, it can undergo a photorearrangement to form the corresponding nitroso acid. lookchem.com This property is of interest in materials science. lookchem.com

The following table summarizes the key mechanistic pathways discussed for reactions involving nitroaromatic compounds like this compound.

| Reaction Type | Key Intermediates/Species | Mechanistic Pathway | Influencing Factors |

| Nitro Group Reduction | Nitroso, Hydroxylamine, Azoxy, Azo | Direct Hydrogenation or Condensation Route | Catalyst (noble vs. non-noble metals), Reaction medium (acidic, neutral, basic) nowgonggirlscollege.co.incsic.es |

| Nucleophilic Substitution | Meisenheimer complex (SNAr), Radical-anion (SRN1) | Polar SNAr or Radical SRN1 | Ring activation (presence of electron-withdrawing groups), Reaction conditions (presence of radical initiators/scavengers) chemrxiv.org |

| Imine Formation | Hemiaminal (Carbinolamine) | Nucleophilic Addition-Elimination | pH (acid catalysis), Reactivity of aldehyde and amine masterorganicchemistry.com |

| Henry Reaction | Nitronate anion | Base-catalyzed Nitroaldol Condensation | Base strength, Catalyst (for asymmetric versions) nowgonggirlscollege.co.inrsc.org |

| Photochemical Reaction | Excited State | Intramolecular Rearrangement | UV light irradiation lookchem.com |

Applications of 1 Nitro 2 Naphthaldehyde in Advanced Organic Synthesis

Building Block in Heterocyclic Compound Synthesis

1-Nitro-2-naphthaldehyde serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds. The reactivity of its aldehyde group allows for condensation reactions, leading to the formation of diverse molecular scaffolds.

Preparation of Schiff Bases with Diverse Structures

Schiff bases, characterized by the azomethine (-CH=N-) group, are readily synthesized through the condensation of this compound with primary amines. This reaction provides a straightforward method for creating a wide array of Schiff base ligands with varied structures. For instance, new unsymmetrical Schiff bases have been synthesized in a two-step process where this compound is first reacted with aminophenols. dergipark.org.trresearchgate.netdergipark.org.tr The resulting nitro-substituted Schiff bases can then be selectively reduced to their amino counterparts, which can be further reacted to create more complex, unsymmetrical structures. dergipark.org.trresearchgate.net These Schiff bases are significant intermediates in the synthesis of various biologically active molecules and coordination complexes. dergipark.org.trresearchgate.netdergipark.org.tr

The synthesis of these compounds often involves straightforward condensation reactions, highlighting the utility of this compound as a versatile building block. dergipark.org.trresearchgate.netdergipark.org.tr

Development of Thiosemicarbazone Ligands for Metal Complexes

This compound is a key precursor in the synthesis of thiosemicarbazone ligands. These ligands are formed by the reaction of the aldehyde with thiosemicarbazide (B42300) or its derivatives. A notable example is the synthesis of 4-phenyl-1-(1'-nitro-2'-naphthaldehyde)-thiosemicarbazone (HTSC⁵), which is prepared by reacting this compound with 4-phenyl thiosemicarbazide. nih.gov These thiosemicarbazone ligands are effective chelating agents for transition metals, forming stable metal complexes. nih.gov The resulting complexes, particularly with palladium(II), have been a subject of significant research due to their potential applications in medicinal chemistry. nih.gov

The general synthetic approach involves the condensation of the aldehyde with a thiosemicarbazide, often in a solvent like methanol (B129727) with a catalytic amount of acid. nih.gov

Synthesis of Photoresponsive Materials

The photochemical properties of this compound make it a valuable component in the creation of photoresponsive materials. lookchem.com Upon exposure to ultraviolet (UV) light, this compound can undergo a photorearrangement to form the corresponding nitroso acid. lookchem.com This transformation is a key feature that can be harnessed for applications in materials science, such as in the development of optical storage devices and smart coatings that respond to light stimuli. lookchem.com The reversible nature of some photochromic systems based on related structures further enhances their potential for use in data recording and storage applications. researchgate.net

Precursor for Pharmacologically Active Compounds

The derivatives of this compound have shown significant promise as pharmacologically active compounds, with research highlighting their potential antimicrobial and antitumor properties.

Derivatives with Potential Antimicrobial Properties

Derivatives of this compound, particularly Schiff bases, have been investigated for their antimicrobial activity. dergipark.org.trresearchgate.net For instance, unsymmetrical Schiff bases synthesized from this compound and various aminophenols have been evaluated against a range of pathogenic bacteria and yeasts. dergipark.org.trresearchgate.net These compounds have demonstrated inhibitory effects against strains such as Escherichia coli, Listeria monocytogenes, Staphylococcus epidermis, and Candida albicans. dergipark.org.trresearchgate.net The introduction of the this compound moiety into the structure of these Schiff bases is a key factor contributing to their biological activity. dergipark.org.trresearchgate.net

Below is a table summarizing the antimicrobial activity of some unsymmetrical Schiff bases derived from this compound.

| Compound | Target Microbe | Zone of Inhibition (mm) |

| L3a | Shigella dysenteria type 7 | 12 |

| L3a | Listeria monocytogenes 4b | 13 |

| L3a | Escherichia coli | 13 |

| L3a | Salmonella typhi H | 12 |

| L3a | Staphylococcus epidermis | 13 |

| L3a | Brucella abortus | 12 |

| L3a | Micrococcus luteus | 13 |

| L3a | Bacillus cereus sp. | 13 |

| L3a | Pseudomonas putida sp. | 12 |

| L3a | Candida albicans | 13 |

| L3b | Shigella dysenteria type 7 | 13 |

| L3b | Listeria monocytogenes 4b | 14 |

| L3b | Escherichia coli | 14 |

| L3b | Salmonella typhi H | 13 |

| L3b | Staphylococcus epidermis | 14 |

| L3b | Brucella abortus | 13 |

| L3b | Micrococcus luteus | 14 |

| L3b | Bacillus cereus sp. | 14 |

| L3b | Pseudomonas putida sp. | 13 |

| L3b | Candida albicans | 14 |

| L3c | Shigella dysenteria type 7 | 13 |

| L3c | Listeria monocytogenes 4b | 13 |

| L3c | Escherichia coli | 13 |

| L3c | Salmonella typhi H | 13 |

| L3c | Staphylococcus epidermis | 13 |

| L3c | Brucella abortus | 13 |

| L3c | Micrococcus luteus | 13 |

| L3c | Bacillus cereus sp. | 13 |

| L3c | Pseudomonas putida sp. | 13 |

| L3c | Candida albicans | 13 |

Data sourced from a study on unsymmetrical Schiff bases. dergipark.org.trresearchgate.net

Compounds Exhibiting Antitumor Activity (e.g., Palladium(II) Bis-chelate Complexes)

Palladium(II) complexes of thiosemicarbazone ligands derived from this compound have demonstrated significant antitumor activity. nih.gov Specifically, the palladium(II) bis-chelate complex of 4-phenyl-1-(1'-nitro-2'-naphthaldehyde)-thiosemicarbazone has been synthesized and characterized. nih.gov In vitro studies have shown that these palladium(II) complexes exhibit higher antiproliferative activity against various human tumor cell lines compared to the free ligands. nih.gov The IC₅₀ values for these complexes were found to be in the micromolar range, indicating potent cytotoxic effects. nih.gov For example, palladium(II) complexes have shown IC₅₀ values ranging from 0.01 to 9.87 µM against different cancer cell lines. nih.gov This highlights the potential of these metal complexes as a basis for the development of new anticancer agents. nih.gov

The cytotoxic activity of one such palladium(II) complex is detailed in the table below.

| Cell Line | Compound | IC₅₀ (µM) |

| A549 (human lung carcinoma) | [Pd(TSC⁵)₂] | 1.89 |

| HCT116 (human colon carcinoma) | [Pd(TSC⁵)₂] | 1.65 |

| SW620 (human colon adenocarcinoma) | [Pd(TSC⁵)₂] | 2.13 |

| DU145 (human prostate carcinoma) | [Pd(TSC⁵)₂] | 1.47 |

| K562 (human chronic myelogenous leukemia) | [Pd(TSC⁵)₂] | 2.64 |

| Fem-x (human malignant melanoma) | [Pd(TSC⁵)₂] | 3.01 |

Data for the palladium(II) bis-chelate complex of 4-phenyl-1-(1'-nitro-2'-naphthaldehyde)-thiosemicarbazone ([Pd(TSC⁵)₂]). nih.gov

Intermediates in Drug Discovery and Development

This compound serves as a valuable intermediate in the field of medicinal chemistry and drug discovery. Its dual functional groups—the electrophilic aldehyde and the electron-withdrawing nitro group on the naphthalene (B1677914) scaffold—provide a versatile platform for synthesizing more complex molecules with potential therapeutic properties. Researchers have utilized this compound as a starting material for creating novel derivatives explored for their biological activity.

The synthesis of nitro-polycyclic aromatic hydrocarbon (nitro-PAH) derivatives for drug discovery is a key application. The chemical reactivity of this compound allows for its incorporation into various molecular frameworks. For instance, it can react with amines, such as substituted 2-aminophenols, to form Schiff bases. These Schiff base intermediates can be further modified to generate compounds that have been investigated for antimicrobial properties. Similarly, it is used in the multi-step synthesis of thiosemicarbazone ligands, which have demonstrated antiproliferative activity against human tumor cell lines. Derivatives of this compound are actively being explored for a range of pharmacological effects, with research indicating that some exhibit promising antitumor activity.

Table 1: Examples of Bioactive Compounds Derived from this compound

| Derivative Class | Synthetic Reaction | Potential Biological Activity |

| Schiff Bases | Condensation with substituted 2-aminophenols | Antimicrobial |

| Thiosemicarbazones | Multi-step synthesis involving reaction with thiosemicarbazide | Antiproliferative, Antitumor |

| Palladium(II) bis-chelate complexes | Complexation of derived ligands | Antitumor |

Role in Analytical Chemistry and Environmental Monitoring

The unique reactivity of this compound makes it a crucial reagent in modern analytical chemistry, particularly for detecting hazardous substances in environmental samples.

Derivatizing Agent for Trace Alkylhydrazine Detection in Water Samples

This compound (NNA) functions as a highly effective derivatizing agent for the analysis of alkylhydrazines in water. researchgate.net Alkylhydrazines are industrial chemicals that can be released into wastewater, necessitating sensitive detection methods for environmental monitoring. researchgate.net The aldehyde group of NNA reacts with the hydrazine (B178648) functional group to form a stable derivative. This process is critical because the original alkylhydrazine compounds are often too volatile or not easily detectable by standard chromatographic techniques. The resulting derivative is more stable and possesses properties that make it suitable for analysis.

Research has established optimized conditions for this derivatization reaction in water samples. The process involves adding a specific amount of this compound to the water sample under controlled pH and temperature to ensure an efficient reaction. researchgate.net A key advantage of this method is that the derivatives can be directly analyzed without requiring subsequent extraction or purification steps, streamlining the analytical workflow. researchgate.net

Application in Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Methods

The derivatization of alkylhydrazines with this compound is integral to a sensitive analytical method utilizing Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). researchgate.net This advanced technique allows for the precise detection and quantification of contaminants at very low concentrations. researchgate.net

A UHPLC-MS/MS method was developed specifically for determining the levels of five different alkylhydrazines in surface water after derivatization with NNA. researchgate.net The optimal conditions for the derivatization were found to be a reagent dosage of 0.5 mg of NNA, a pH of 2, and a reaction time of 30 minutes at 40°C. researchgate.net Under these conditions, the method demonstrated high sensitivity, achieving limits of quantification (LOQ) between 0.01 and 0.03 µg/L for the targeted alkylhydrazines. researchgate.net The accuracy of the method ranged from 91.0% to 106.0%.

This validated method has been successfully applied to real-world water samples, where it detected N,N-dimethylhydrazine at concentrations ranging from 0.010 to 0.041 µg/L, confirming its utility for monitoring alkylhydrazine residues in surface water.

Table 2: UHPLC-MS/MS Analysis of Alkylhydrazines using this compound Derivatization

| Parameter | Finding | Source(s) |

| Target Analytes | N,N-dimethylhydrazine, ethylhydrazine, 1-isopropylhydrazine, phenylhydrazine (B124118), 1-methyl-1-phenylhydrazine | researchgate.net |

| Derivatizing Agent | This compound (NNA) | researchgate.net |

| Optimal pH | 2 | researchgate.net |

| Optimal Temperature | 40 °C | researchgate.net |

| Optimal Reaction Time | 30 minutes | researchgate.net |

| Analytical Technique | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | researchgate.net |

| Limit of Quantification (LOQ) | 0.01–0.03 µg/L | researchgate.net |

| Accuracy | 91.0%–106.0% |

Theoretical and Computational Investigations of 1 Nitro 2 Naphthaldehyde

Electronic Structure and Reactivity Studies

The electronic properties of 1-Nitro-2-naphthaldehyde are dictated by the interplay between the fused aromatic naphthalene (B1677914) core, the strongly electron-withdrawing nitro group (–NO₂) at the C1 position, and the aldehyde group (–CHO) at the C2 position. Computational analyses quantify these effects.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netschrodinger.com

Theoretical calculations for related nitro-aromatic compounds show that the electron density of the HOMO is typically distributed over the naphthalene ring system, while the LUMO is often localized around the nitro group and the aldehyde function, reflecting their electron-accepting nature.

Table 1: Conceptual Frontier Molecular Orbital Properties of this compound

| Parameter | Description | Expected Influence on this compound |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. | Lowered by the electron-withdrawing nitro group, but still represents the most available electrons in the π-system. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. | Significantly lowered by the nitro and aldehyde groups, making the molecule a good electron acceptor. |

| ΔE (Gap) | E(LUMO) - E(HOMO); indicates chemical reactivity and kinetic stability. | Expected to be relatively small, signifying high reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. rsc.org The MEP map displays regions of negative electrostatic potential (electron-rich, typically colored red) and positive electrostatic potential (electron-deficient, colored blue).

For this compound, an MEP analysis would reveal:

Negative Potential (Red/Yellow): The most intense negative potential would be localized on the oxygen atoms of both the nitro (–NO₂) and aldehyde (–CHO) groups. These regions are the most likely sites for electrophilic attack and for forming hydrogen bonds.

Positive Potential (Blue): Regions of high positive potential would be found near the hydrogen atoms of the aromatic ring and, most significantly, on the carbon atom of the aldehyde group. This strong positive character on the aldehyde carbon makes it the primary site for nucleophilic attack, a key step in many of its derivative-forming reactions. The presence of the adjacent nitro group further enhances the electrophilicity of this carbon.

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These descriptors are calculated using DFT and help to rationalize the molecule's behavior in chemical reactions. researchgate.netyu.edu.jo

Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is proportional to the HOMO-LUMO gap. Molecules with a small gap are considered "soft."

Chemical Softness (S): The reciprocal of hardness (S = 1/η). High softness correlates with high reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

For this compound, the expected small HOMO-LUMO gap would result in low hardness and high softness, confirming its high reactivity. The strong electron-withdrawing nature of its substituents would lead to a high electrophilicity index, classifying it as a strong electrophile.

Table 2: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value Trend | Chemical Implication |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -E(HOMO) | High | Difficult to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | High | Strong tendency to accept an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | High | Strongly attracts electrons in a chemical bond. |

| Chemical Hardness (η) | η = (I - A) / 2 | Low | Low resistance to electronic change; high reactivity. |

| Chemical Softness (S) | S = 1 / η | High | High polarizability and reactivity. researchgate.net |

| Electrophilicity Index (ω) | ω = χ² / (2η) | High | Strong electrophilic character, readily accepts electrons. |

Molecular Electrostatic Potential (MEP) Mapping

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions, identifying intermediates, and calculating the energy barriers associated with transition states.

This compound is a building block for various heterocyclic compounds, including Schiff bases and thiosemicarbazones. Computational studies can model these reactions step-by-step. For instance, in the formation of a Schiff base from this compound and an amine, DFT calculations can:

Model the initial nucleophilic attack of the amine's nitrogen atom on the electrophilic aldehyde carbon.

Calculate the structure and energy of the resulting tetrahedral intermediate (carbinolamine).

Map the subsequent dehydration steps, including proton transfers and the final elimination of a water molecule, to form the C=N double bond of the imine.

Such computational analyses have been performed for the synthesis of related naphthoxazine derivatives, confirming reaction conformations and structures. researchgate.net

Computational methods are essential for understanding and predicting the selectivity (regio- and stereoselectivity) of chemical reactions. In reactions involving this compound, selectivity is a key concern.

Regioselectivity: The molecule has multiple potential reaction sites. Computational modeling of transition states for attack at different positions can explain why reactions occur with high regioselectivity at the aldehyde group.

Catalysis: Many reactions of aldehydes are catalyzed. DFT can be used to model the interaction between the substrate (this compound), the reactant, and a catalyst. For example, in an asymmetric reaction, calculations can compare the transition state energies for the formation of different stereoisomers. By identifying the lowest energy pathway, these studies can explain how a chiral catalyst directs the reaction to form one enantiomer preferentially over the other. rsc.orguzh.ch Computational studies on related aldehyde reactions have shown that catalysts can work by lowering the LUMO energy of the substrate or by stabilizing a specific transition state geometry through non-covalent interactions.

Mechanistic Pathways of Derivative Formation

Advanced Modeling of Spectroscopic Properties

Theoretical and computational chemistry offers powerful tools for elucidating the electronic structure and spectroscopic behavior of molecules like this compound. Advanced modeling techniques, particularly those based on quantum mechanics, allow for the prediction and interpretation of optical properties, providing insights that complement experimental findings. These methods are crucial for understanding how the molecule's structure influences its interaction with light and how this interaction is modulated by the surrounding environment.

The prediction of absorption and fluorescence spectra of organic molecules is a significant achievement of modern computational chemistry. For this compound, these predictions are typically performed using Time-Dependent Density Functional Theory (TD-DFT). qnl.qaarxiv.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light.

The computational process generally begins with the optimization of the molecule's ground-state geometry using a suitable DFT functional, such as B3LYP or CAM-B3LYP, and a basis set like 6-31+G(d). qnl.qa Following geometry optimization, TD-DFT calculations are performed to obtain the vertical excitation energies, oscillator strengths (ƒ), and corresponding wavelengths (λ) for the lowest-energy electronic transitions. qnl.qa The oscillator strength is a theoretical measure of the probability of a given transition, indicating the expected intensity of the corresponding spectral band.

Theoretical studies on related nitro-aromatic and naphthaldehyde derivatives demonstrate a strong correlation between computationally predicted spectra and experimental measurements. qnl.qanih.gov For instance, TD-DFT calculations on similar compounds have successfully reproduced the main absorption bands observed in UV-Vis spectra. qnl.qa These calculations can identify the nature of the electronic transitions, such as π→π* or n→π* transitions, by analyzing the molecular orbitals involved. In many nitro-aromatic compounds, the lowest energy absorption band, which is sensitive to the environment, is often characterized as an intramolecular charge transfer (ICT) transition, where electron density moves from an electron-donating part of the molecule to the electron-withdrawing nitro group upon photoexcitation. mdpi.com

While fluorescence is more complex to model due to the involvement of excited-state geometry relaxation, computational approaches can also predict emission spectra. This involves optimizing the geometry of the first excited state (S₁) and then calculating the energy of the transition from this relaxed state back to the ground state. The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated, providing insight into the structural changes that occur upon excitation. sonar.ch

Table 1: Example of Theoretical Prediction Data for Electronic Transitions in a Related Naphthaldehyde Derivative This table illustrates typical data obtained from TD-DFT calculations for a Schiff base of 2-hydroxy-1-naphthaldehyde (B42665), demonstrating the kind of information generated in such studies.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (ƒ) | Major Orbital Contribution |

| S₀ → S₁ | 2.75 | 451 | 0.58 | HOMO → LUMO |

| S₀ → S₂ | 3.20 | 387 | 0.12 | HOMO-1 → LUMO |

| S₀ → S₃ | 3.54 | 350 | 0.45 | HOMO → LUMO+1 |

| Note: Data is illustrative and based on findings for analogous compounds. nih.govsonar.ch |

Solvatochromism refers to the change in the color of a substance, and hence its UV-Vis absorption or fluorescence spectrum, when it is dissolved in different solvents. nih.gov This phenomenon arises from the differential solvation of the molecule's ground and excited electronic states. nih.gov Computational modeling is an indispensable tool for investigating and quantifying these environmental effects on the optical properties of this compound.

The most common computational approach to model solvent effects is the Polarizable Continuum Model (PCM), often used in conjunction with DFT and TD-DFT calculations. qnl.qatandfonline.com In the PCM framework, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this continuum. qnl.qa This method allows for the calculation of spectroscopic properties in various solvents, predicting the shifts in absorption and emission maxima.

Theoretical studies on nitro-aromatic compounds consistently show that the polar nitro group plays a critical role in their solvatochromic behavior. rsc.org In polar solvents, molecules with a significant change in dipole moment upon electronic excitation exhibit pronounced solvatochromism. For a typical intramolecular charge transfer (ICT) transition in a molecule like this compound, the excited state is generally more polar than the ground state. Consequently, polar solvents will stabilize the excited state more than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum as solvent polarity increases. researchgate.net Conversely, if the ground state is more stabilized, a blue shift (hypsochromic shift) may occur. researchgate.net

Table 2: Illustrative Solvatochromic Shift Data for a Nitro-Aromatic Compound Predicted by TD-DFT/PCM This table demonstrates how computational methods can predict the effect of solvent polarity on the primary absorption band of a molecule with charge-transfer characteristics.

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) | Predicted Shift (nm) (from Toluene) |

| Toluene | 2.38 | 395 | 0 |

| Chloroform | 4.81 | 402 | +7 |

| Acetonitrile (B52724) | 37.5 | 415 | +20 |

| DMSO | 46.7 | 418 | +23 |

| Water | 80.1 | 425 | +30 |

| Note: Data is illustrative, based on general trends for nitro-aromatic compounds exhibiting positive solvatochromism. qnl.qarsc.org |

Biological Activity and Medicinal Chemistry Research Involving 1 Nitro 2 Naphthaldehyde Derivatives

Antimicrobial Efficacy and Mechanisms

The antimicrobial potential of Schiff bases and other derivatives synthesized from 1-nitro-2-naphthaldehyde has been a subject of extensive research. These compounds have demonstrated notable activity against various pathogenic bacteria and fungi.

Unsymmetrical diimine ligands derived from the reaction of this compound with substituted 2-aminophenols have been synthesized and evaluated for their antibacterial properties. jmchemsci.com In a study, these diimines were screened against a panel of bacteria, including the Gram-negative Escherichia coli and the Gram-positive Staphylococcus epidermis. jmchemsci.com

The screening results indicated that specific derivatives exhibited significant antibacterial action. For instance, certain unsymmetrical diimines showed high activity against S. epidermis. jmchemsci.com The antimicrobial activity of these compounds is often evaluated by measuring the minimum inhibitory concentration (MIC), with lower values indicating higher potency. Schiff base derivatives of this compound have been reported to inhibit the growth of E. coli at a concentration of 50 µg/mL.

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Derivative Type | Bacterial Strain | Activity/Observation |

| Unsymmetrical diimines | Staphylococcus epidermis | High activity exhibited by specific derivatives. jmchemsci.com |

| Schiff Base | Escherichia coli | Inhibition at 50 µg/mL. |

This table summarizes the antibacterial activity of derivatives of this compound against specific pathogenic strains.